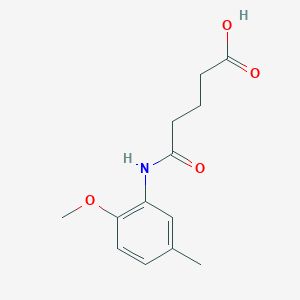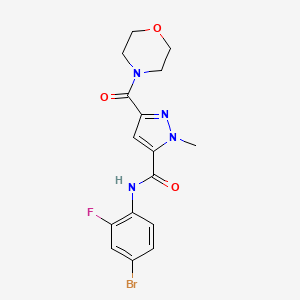![molecular formula C17H16N2OS B10959506 2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10959506.png)
2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a benzothieno-pyrimidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Benzothiophene Core: The initial step involves the synthesis of the benzothiophene core. This can be achieved through the cyclization of a suitable precursor, such as 2-bromo-1-(2-methylphenyl)ethanone, with sulfur and a base like potassium carbonate.
Pyrimidine Ring Construction: The benzothiophene intermediate is then reacted with a guanidine derivative under basic conditions to form the pyrimidine ring. This step often requires heating and the use of solvents like ethanol or dimethylformamide (DMF).
Cyclization and Finalization: The final cyclization step involves the formation of the tetrahydro structure, which can be achieved through hydrogenation or other reduction methods.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the pyrimidinone ring, converting it to a dihydropyrimidine or tetrahydropyrimidine derivative. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets suggests it could be useful in the treatment of diseases such as cancer or bacterial infections.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their pharmacological properties. Studies have shown that modifications to the benzothieno-pyrimidinone core can enhance its activity and selectivity towards specific biological targets.
Industry
Industrially, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : Lacks the methyl group on the phenyl ring, which can affect its chemical and biological properties.
- 2-(2-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : Contains a chlorine atom instead of a methyl group, potentially altering its reactivity and interactions with biological targets.
Uniqueness
The presence of the 2-methylphenyl group in 2-(2-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one imparts unique steric and electronic properties that can influence its reactivity and biological activity. This makes it distinct from other similar compounds and can lead to different applications and effects.
Properties
Molecular Formula |
C17H16N2OS |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-(2-methylphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16N2OS/c1-10-6-2-3-7-11(10)15-18-16(20)14-12-8-4-5-9-13(12)21-17(14)19-15/h2-3,6-7H,4-5,8-9H2,1H3,(H,18,19,20) |
InChI Key |
NKHLOYGLKGGALJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-iodo-2-methylphenyl)-2-oxo-2-[2-(4-phenylbutan-2-ylidene)hydrazinyl]acetamide](/img/structure/B10959423.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]thiophene-2-sulfonamide](/img/structure/B10959426.png)

![2-[4-(difluoromethoxy)-3-ethoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10959444.png)
![13-(difluoromethyl)-4-[1-(5-methylpyrazol-1-yl)ethyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10959452.png)


![1-(difluoromethyl)-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B10959467.png)
![3-chloro-N-cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10959476.png)
![3-[(2-chlorophenoxy)methyl]-N-cyclooctylbenzamide](/img/structure/B10959478.png)
![3-chloro-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10959485.png)
![ethyl {[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]amino}(oxo)acetate](/img/structure/B10959487.png)
![ethyl 2-{butan-2-yl[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10959494.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10959499.png)
